An In-depth Technical Guide to Fmoc-Phe(4-Br)-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Phe(4-Br)-OH for Researchers and Drug Development Professionals
Introduction
N-α-Fmoc-4-bromo-L-phenylalanine (Fmoc-Phe(4-Br)-OH) is a pivotal building block in modern peptide synthesis, enabling the introduction of a halogenated amino acid into peptide sequences. This modification has garnered significant interest in the fields of medicinal chemistry and drug development. The presence of the bromine atom on the phenyl ring of phenylalanine can modulate the physicochemical properties of peptides, influencing their conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the properties of Fmoc-Phe(4-Br)-OH, detailed experimental protocols for its use, and insights into the applications of 4-bromophenylalanine-containing peptides.
Core Properties of Fmoc-Phe(4-Br)-OH
Fmoc-Phe(4-Br)-OH is a white to off-white crystalline powder. Its core properties are summarized in the tables below, providing essential data for researchers in a structured format.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | N-(α)-Fmoc-4-bromo-L-phenylalanine | [1] |
| Synonyms | Fmoc-L-Phe(4-Br)-OH, Fmoc-p-bromo-L-Phe-OH | [1] |
| CAS Number | 198561-04-5 | [1][2] |
| Molecular Formula | C₂₄H₂₀BrNO₄ | [2][3] |
| Molecular Weight | 466.32 g/mol | [2][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 204 - 210 °C | [1] |
| Optical Rotation | [α] ২০/D -19 ± 2°, c=1 in DMF | [1] |
| Solubility | Soluble in Dimethylformamide (DMF) | |
| Storage | Store at 2-8°C | [1] |
Table 2: Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Chemical Shifts / Peaks | Reference(s) for Parent Compound |
| ¹H NMR (DMSO-d₆) | δ ~7.9 (d, 2H, Fmoc), ~7.7 (d, 2H, Fmoc), ~7.4 (t, 2H, Fmoc), ~7.3 (t, 2H, Fmoc), ~7.5 (d, 2H, Phe-Ar), ~7.2 (d, 2H, Phe-Ar), ~4.3-4.2 (m, 3H, Fmoc-CH, CH₂), ~3.1-2.9 (m, 2H, Phe-β-CH₂) | [4] |
| ¹³C NMR (DMSO-d₆) | δ ~173 (C=O, acid), ~156 (C=O, urethane), ~144 (Fmoc-Ar), ~141 (Fmoc-Ar), ~138 (Phe-Ar), ~131 (Phe-Ar), ~129 (Phe-Ar), ~128 (Fmoc-Ar), ~127 (Fmoc-Ar), ~125 (Fmoc-Ar), ~120 (Fmoc-Ar), ~119 (C-Br), ~66 (Fmoc-CH₂), ~56 (Phe-α-CH), ~47 (Fmoc-CH), ~37 (Phe-β-CH₂) | [5][6] |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O stretch, acid), ~1690 (C=O stretch, urethane), ~1520 (N-H bend), ~1250 (C-O stretch), ~1050 (C-Br stretch) | [7] |
| Mass Spectrometry | Expected [M-H]⁻ at m/z 464.05 and [M+H]⁺ at m/z 466.06. Fragmentation may involve loss of the Fmoc group (222 Da). | [7][8] |
Experimental Protocols
The primary application of Fmoc-Phe(4-Br)-OH is in solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its incorporation into a peptide chain.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for incorporating Fmoc-Phe(4-Br)-OH into a peptide sequence using SPPS.
Detailed Methodologies
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids).
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes before the first deprotection step.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF.
-
Allow the reaction to proceed for 5-10 minutes.
-
Drain the reaction vessel and repeat the treatment with fresh deprotection solution for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of Fmoc-Phe(4-Br)-OH:
-
Reagents:
-
Fmoc-Phe(4-Br)-OH (3-5 equivalents relative to resin loading)
-
Coupling agent: e.g., N,N'-Diisopropylcarbodiimide (DIC, 3-5 eq.) and Ethyl (hydroxyimino)cyanoacetate (Oxyma, 3-5 eq.), or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU, 3-5 eq.).
-
Base: N,N-Diisopropylethylamine (DIPEA, 6-10 eq. if using an aminium/uronium salt).
-
-
Procedure (DIC/Oxyma):
-
Dissolve Fmoc-Phe(4-Br)-OH and Oxyma in a minimal amount of DMF.
-
Add DIC to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.
-
-
Procedure (HATU/DIPEA):
-
Dissolve Fmoc-Phe(4-Br)-OH and HATU in DMF.
-
Add DIPEA to the solution.
-
Immediately add the mixture to the deprotected resin.
-
Allow the coupling to proceed for 30-60 minutes.
-
-
After coupling, wash the resin extensively with DMF.
4. Cleavage and Side-Chain Deprotection:
-
After the full peptide sequence is assembled, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Incubate for 2-4 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Applications in Research and Drug Development
The incorporation of 4-bromophenylalanine into peptides offers several advantages for researchers and drug development professionals.
Diagram of Potential Applications
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
